Bicyclo[1.1.1]pentane-1,3-dicarboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-4(10)6-1-7(2-6,3-6)5(9)11/h1-3H2,(H2,8,10)(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHITRSVNYVALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bicyclo 1.1.1 Pentane 1,3 Dicarboxamide and Its Precursors
Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The primary route to Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves a two-stage process: first, the photochemical formation of the bicyclo[1.1.1]pentane (BCP) core to yield a diketone intermediate, followed by the conversion of this intermediate into the target diacid.
The construction of the BCP skeleton is achieved through a photochemical reaction between the highly strained molecule, [1.1.1]propellane, and diacetyl (2,3-butanedione). acs.org This reaction yields the key intermediate, 1,3-diacetylbicyclo[1.1.1]pentane. acs.org
Early and foundational methods for synthesizing the BCP core were conducted using batch photochemical reactors. nih.gov In a typical procedure, a solution of [1.1.1]propellane, generated in situ, is treated with freshly distilled diacetyl. orgsyn.org The mixture is then irradiated for several hours at low temperatures. orgsyn.org
One established protocol involves irradiating the mixture with a 450 W medium-pressure mercury UV lamp at a temperature of -10 ± 5°C for approximately 8 hours. orgsyn.org This process, starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) (a precursor to [1.1.1]propellane), can produce the 1,3-diacetylbicyclo[1.1.1]pentane intermediate in yields of around 70%. orgsyn.org While effective for laboratory-scale synthesis, these batch methods are often limited in scalability and can be energy-intensive. nih.govorgsyn.org
To overcome the limitations of batch processing, continuous flow photochemical strategies have been developed, enabling rapid and large-scale production of the diketone intermediate. nih.gov These modern approaches offer superior control over reaction parameters and significantly enhance production capacity. nih.gov
In a leading example of this strategy, a solution containing [1.1.1]propellane and diacetyl in diethyl ether is pumped through a fluorinated ethylene (B1197577) propylene (B89431) pipe that is passed through a photoelement. nih.gov This setup utilizes high-power 365 nm LEDs for irradiation, eliminating the need for traditional mercury lamps and specialized quartz vessels. nih.gov This method allows for the production of approximately 1 kilogram of 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) within a 6-hour period, demonstrating a significant leap in production efficiency. nih.gov The flow process is highly scalable, with a reported synthesis of around 1 kg of the diketone accomplished in a single day. enamine.netresearchgate.net
| Parameter | Batch Approach | Continuous Flow Approach |
|---|---|---|
| Irradiation Source | 450 W Medium-Pressure Mercury Lamp orgsyn.org | 670 W LED (365 nm) nih.gov |
| Vessel | Pyrex Flask nih.gov | Fluorinated Ethylene Propylene Pipe nih.gov |
| Typical Scale | ~26 g per run nih.gov | ~1 kg per 6 hours nih.gov |
| Reaction Time | ~8 hours orgsyn.org | 6 hours for ~9 L of mixture nih.gov |
| Temperature | -10 ± 5°C orgsyn.org | Not specified, but often near room temperature |
The diketone, 1,3-diacetylbicyclo[1.1.1]pentane, serves as the direct precursor to the target diacid. Its conversion is efficiently achieved through a well-established chemical transformation.
The haloform reaction is the standard method for converting the methyl ketone groups of 1,3-diacetylbicyclo[1.1.1]pentane into carboxylic acids. nih.gov The reaction is typically performed in a batch process, even when the diketone precursor is synthesized via continuous flow. nih.gov
The procedure involves treating a solution of the diketone in dioxane with a cold (0°C) aqueous solution of sodium hydroxide (B78521) and bromine. acs.orgorgsyn.org The reaction mixture is stirred for an extended period, typically overnight, as the temperature is allowed to rise to room temperature. acs.orgorgsyn.org Following the reaction, a standard acid-base workup is performed to isolate the Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. acs.org This method has been successfully applied on a large scale, with syntheses starting from 250 g of the crude diketone to produce over 100 g of the final diacid in a single run. nih.gov In total, approximately 500 g of the diacid has been synthesized using this robust protocol. nih.gov
| Reagent | Role | Typical Scale (for 250g Diketone) |
|---|---|---|
| 1,3-Diacetylbicyclo[1.1.1]pentane | Substrate | 250.0 g (1.64 mol) nih.gov |
| Sodium Hydroxide (NaOH) | Base | 1 kg (24.6 mol) nih.gov |
| Bromine (Br₂) | Halogenating Agent | 2 kg (12.3 mol) nih.gov |
| Dioxane | Solvent for Substrate | 1 L nih.gov |
| Water | Solvent for Base/Halogen | 3.5 L nih.gov |
Conversion of Diketone Intermediates to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Direct Synthesis and Derivatization of Bicyclo[1.1.1]pentane-1,3-dicarboxamide
This compound is synthesized from its corresponding dicarboxylic acid precursor. This transformation is a standard procedure in organic synthesis, typically involving the activation of the carboxylic acid groups followed by reaction with an amine source.
The most common method to achieve this conversion is a two-step process. First, the Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is converted to its more reactive diacyl chloride derivative. This is typically accomplished by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. In the second step, the resulting Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride is reacted with a source of ammonia, such as aqueous ammonium (B1175870) hydroxide, to yield the final this compound. While this represents a standard and reliable synthetic route, specific procedural details for this exact compound are not extensively detailed in prominent literature, which focuses more heavily on the synthesis of its versatile dicarboxylic acid precursor.
Amidation Reactions from Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
A primary route to this compound involves the amidation of its corresponding dicarboxylic acid precursor. Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a key intermediate, and its synthesis has been a focal point of process development. A scalable synthesis of this precursor has been developed, which is crucial for accessing a wide range of BCP derivatives. nih.gov
The synthesis of the dicarboxylic acid precursor typically begins with the photochemical reaction of [1.1.1]propellane with diacetyl. This reaction constructs the BCP core and yields 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one). Subsequent haloform reaction of this diketone affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in multigram quantities. nih.govenamine.net
Once the dicarboxylic acid is obtained, standard amidation procedures can be employed to form the desired dicarboxamide. This involves activating the carboxylic acid groups, followed by reaction with an amine source. Common coupling reagents used in peptide synthesis, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like DMAP (4-dimethylaminopyridine), can facilitate this transformation. researchgate.net The general scheme for this two-step process is outlined below:
Scheme 1: Synthesis of this compound from Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
| Step | Reactants | Reagents | Product |
| 1 | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Activating Agent (e.g., SOCl₂, Oxalyl Chloride) | Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride |
| 2 | Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride | Ammonia or Primary/Secondary Amine | This compound |
Direct Addition of Semicarbazides to [1.1.1]Propellane for Carboxamide Formation
A more direct and atom-economical approach to bicyclo[1.1.1]pentane carboxamides involves the direct addition of semicarbazides to [1.1.1]propellane. bohrium.comvda.lt This method bypasses the need for the pre-formed dicarboxylic acid, offering a more streamlined synthesis. bohrium.com
This one-step protocol utilizes an iron(II) phthalocyanine (B1677752) catalyst in the presence of tert-butyl hydroperoxide (TBHP) to facilitate the addition of semicarbazides across the central bond of [1.1.1]propellane. bohrium.comvda.lt This reaction provides direct access to BCP carboxamides in moderate to good yields. bohrium.com The reaction is significant as it avoids the multiple steps typically required for the synthesis of these compounds. bohrium.comresearchgate.net
Table 1: Key Features of the Direct Carboxamide Formation
| Feature | Description |
| Starting Materials | [1.1.1]Propellane, Semicarbazides |
| Catalyst | Iron(II) phthalocyanine {Fe(Pc)} |
| Oxidant | tert-butyl hydroperoxide (TBHP) |
| Key Advantage | One-step access to BCP carboxamides |
Retrosynthetic Analysis of this compound and its Congeners
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the analysis primarily revolves around the disconnection of the amide bonds and the construction of the BCP core.
Functional Group Interconversion Strategies
The most straightforward retrosynthetic disconnection for this compound is the cleavage of the two carbon-nitrogen bonds of the amide groups. This leads back to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid or a reactive derivative thereof, such as an acyl chloride or ester.
This disconnection highlights the importance of functional group interconversion at the bridgehead positions of the BCP core. The dicarboxylic acid serves as a versatile intermediate from which a variety of functional groups can be accessed, including amines, alcohols, and trifluoroborates. enamine.netresearchgate.net For instance, a Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid can provide access to the corresponding diamine, which can then be acylated to form various amides.
Carbon Framework Manipulation Strategies
The construction of the bicyclo[1.1.1]pentane framework itself is a key challenge in the synthesis of these molecules. The retrosynthetic analysis of the BCP core invariably leads back to highly strained precursor molecules. The most common and effective strategy for constructing the 1,3-disubstituted BCP skeleton is through the ring-opening of [1.1.1]propellane. researchgate.netnih.gov
[1.1.1]Propellane is a unique hydrocarbon with an inverted bond between the two bridgehead carbons, making it highly reactive towards radical and anionic additions. researchgate.net This reactivity is harnessed to install substituents at the 1 and 3 positions. Therefore, a fundamental retrosynthetic disconnection of the BCP core involves breaking the bonds formed during the addition to propellane.
For bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, the retrosynthesis would lead back to [1.1.1]propellane and a two-carbon synthon that can be added across the central bond. In practice, this is achieved through the reaction with diacetyl followed by oxidation, as described previously. nih.gov Alternative strategies for the synthesis of the BCP framework include carbene insertion into a bicyclo[1.1.0]butane. nih.gov
Advanced Functionalization Strategies for Bicyclo 1.1.1 Pentane Systems
Bridgehead Functionalization of Bicyclo[1.1.1]pentane Derivatives
The functionalization of bicyclo[1.1.1]pentane (BCP) systems at the bridgehead positions is a cornerstone of their application in medicinal chemistry and materials science. acs.orgresearchgate.net As rigid, non-aromatic bioisosteres for para-substituted benzene (B151609) rings, alkynes, and tert-butyl groups, BCPs offer improved pharmacokinetic properties. acs.orgnih.gov The primary precursor for these systems is [1.1.1]propellane, a highly strained hydrocarbon whose reactivity is dominated by the cleavage of its central, interbridgehead C1–C3 bond. researchgate.netnih.govwikipedia.org This unique reactivity allows for the installation of substituents at both bridgehead positions. Strategies to achieve this functionalization can be broadly categorized into radical, anionic, and transition metal-catalyzed pathways. acs.org
Radical Addition Chemistry to [1.1.1]Propellane
Radical addition to the central C-C bond of [1.1.1]propellane is one of the most common and versatile methods for synthesizing functionalized BCPs. acs.orgnih.gov These reactions often proceed under mild conditions with high functional group tolerance, making them suitable for complex molecule synthesis and late-stage functionalization. acs.org The process is initiated by the addition of a carbon- or heteroatom-centered radical to one of the bridgehead carbons of propellane.
The key step in the radical functionalization of [1.1.1]propellane is the formation of a bridgehead BCP radical intermediate. This occurs when an externally generated radical adds to one of the bridgehead carbons of the propellane molecule. nih.govchemrxiv.org This addition leads to the homolytic cleavage of the highly strained central C1–C3 bond, releasing the inherent strain energy of the system, which is estimated to be around 102 kcal/mol. wikipedia.orgnih.gov The resulting intermediate is a 1-substituted-bicyclo[1.1.1]pentan-3-yl radical. acs.orgchemrxiv.org This BCP radical is a crucial intermediate that can be trapped by a variety of radical acceptors or participate in chain reactions to yield 1,3-disubstituted BCP derivatives. nih.govchemrxiv.org The generation of the initial radical can be achieved through various means, including photoredox catalysis or the use of radical initiators. acs.orgacs.org
Multicomponent reactions (MCRs) that functionalize [1.1.1]propellane in a single step are highly efficient for creating diverse and complex BCP structures. nih.govacs.org These approaches simultaneously form multiple bonds by combining several reactants, such as a radical precursor, [1.1.1]propellane, and a trapping agent. acs.org
Recent advancements have utilized synergistic photoredox and transition metal catalysis to achieve three-component couplings. For instance, a dual nickel/photoredox catalysis system enables the dicarbofunctionalization of [1.1.1]propellane, allowing the formation of two C-C bonds and three quaternary centers in a single step from an aryl halide and a radical precursor. acs.orgresearchgate.net Similarly, combining photoredox and copper catalysis facilitates the coupling of carboxylic acids (as alkyl radical precursors), alkynes, and [1.1.1]propellane to produce alkyl-alkynyl-substituted BCPs. chemistryviews.org
Transition-metal-free approaches have also been developed. One such method uses radicals derived from carboxylic acids or organohalides, which add to [1.1.1]propellane to form a BCP radical. This radical is then trapped by a boron-containing species like bis(pinacolato)diboron (B136004) (B₂pin₂), yielding synthetically versatile BCP-boronate esters. nih.govnih.gov These MCRs provide rapid access to a wide array of functionalized BCPs that are valuable building blocks in drug discovery. nih.govacs.orgchemrxiv.org
| Catalysis Type | Reactant 1 (Radical Precursor) | Reactant 2 | Reactant 3 (Trap) | Product Type | Reference |
|---|---|---|---|---|---|
| Transition-Metal-Free | Carboxylic Acid / Organohalide | [1.1.1]Propellane | B₂pin₂ | Alkyl/Aryl-BCP-Boronate | nih.govnih.gov |
| Nickel/Photoredox Dual Catalysis | Alkyl Radical Precursor | [1.1.1]Propellane | Aryl Halide | Alkyl-BCP-Aryl | acs.orgresearchgate.net |
| Copper/Photoredox Dual Catalysis | Carboxylic Acid | [1.1.1]Propellane | Alkyne | Alkyl-BCP-Alkynyl | chemistryviews.org |
| Photoredox Catalysis | AlkylBF₃K Reagent | [1.1.1]Propellane | Imine | BCP Alkylamine | acs.org |
The radical functionalization of [1.1.1]propellane is inherently regioselective. The initial radical attack and subsequent bond formation occur exclusively at the bridgehead carbons (C1 and C3). This is a direct consequence of the molecule's structure, where the reaction proceeds via cleavage of the central C1–C3 bond. nih.gov The first substituent is introduced at one bridgehead position upon the initial radical addition, and the second functional group is installed at the opposite bridgehead position when the resulting BCP radical is trapped. This predictable 1,3-difunctionalization pattern is crucial for the rational design of BCPs as linear, rigid linkers or bioisosteres that mimic the geometry of para-substituted arenes. acs.org
Anionic Addition Chemistry to [1.1.1]Propellane
In addition to radical pathways, [1.1.1]propellane is susceptible to ring-opening by strong nucleophiles. acs.orgnih.gov This anionic addition chemistry provides an alternative route to functionalized BCPs. The reaction involves the addition of a carbon- or heteroatom-centered anion to a bridgehead carbon, which cleaves the central bond and generates a BCP carbanion intermediate. acs.orgnih.gov
This BCP anion can then be trapped by various electrophiles. For example, organometallic reagents such as Grignard reagents or organolithiums can add to [1.1.1]propellane to form BCP-organometallic species. acs.orgnih.gov These intermediates can be protonated to yield monosubstituted BCPs or used in subsequent reactions. A notable example involves the addition of 2-azaallyl anions, generated from N-benzyl ketimines, to [1.1.1]propellane. The resulting BCP carbanion can be trapped with electrophiles like iodobenzene (B50100) or pinacol (B44631) boronates, affording functionalized BCP benzylamines or BCP benzylamine (B48309) pinacol boronates in a three-component reaction. nih.govrsc.org While effective, these methods often require highly reactive organometallics and can involve harsher reaction conditions compared to radical-based approaches. acs.org
Transition Metal-Catalyzed Functionalizations
While the initial functionalization of [1.1.1]propellane often relies on radical or anionic additions, transition metal catalysis plays a crucial role in the subsequent diversification of the resulting BCP building blocks. acs.org BCP derivatives bearing functional handles such as iodides, bromides, or boronic esters are versatile substrates for a wide range of transition metal-catalyzed cross-coupling reactions. nih.govchemrxiv.org
For instance, BCP-Grignard reagents, formed via anionic addition to propellane, can be transmetalated with zinc chloride and then participate in palladium-catalyzed cross-coupling reactions with aryl halides. nih.govchemrxiv.org Iron-catalyzed Kumada cross-coupling has been developed for BCP iodides, allowing for their reaction with aryl and heteroaryl Grignard reagents under mild conditions. acs.orgnih.gov Furthermore, BCP pinacol boronates, synthesized through multicomponent radical reactions, can undergo challenging palladium-catalyzed (hetero)arylations to connect the BCP core to aromatic systems. nih.gov These catalytic methods are essential for constructing complex, drug-like molecules containing the BCP scaffold and for performing late-stage functionalizations. acs.orgnih.gov
| BCP Substrate | Coupling Partner | Catalyst System | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| BCP-Iodide | Aryl/Heteroaryl Grignard | Fe(acac)₃/TMEDA | Kumada Coupling | Aryl/Heteroaryl-BCP | acs.orgnih.gov |
| BCP-Grignard (transmetalated to BCP-Zinc) | Aryl Halide | Palladium Catalyst | Cross-Coupling | Aryl-BCP | nih.govchemrxiv.org |
| BCP-Pinacol Boronate | (Hetero)aryl Bromide | Palladium Catalyst | Cross-Coupling | (Hetero)aryl-BCP | nih.gov |
| BCP-Grignard | Allylic Phosphate | NHC Catalyst (metal-free) | Asymmetric Allylic Alkylation | α-Chiral 1,3-difunctionalized BCP | nih.gov |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been adapted for the functionalization of the BCP scaffold. The Suzuki-Miyaura coupling, in particular, has been utilized for the introduction of aryl groups at the bridgehead positions of the BCP core.
One approach involves the silaboration of [1.1.1]propellane to create a storable BCP derivative functionalized with boron and silicon. This intermediate can then participate in a modified Suzuki-Miyaura cross-coupling reaction. This reaction is notable for achieving coupling at the highly sterically hindered sp³ carbon center of the BCP skeleton. elsevierpure.comnih.gov The success of this reaction relies on the use of highly activated BCP boronic esters in combination with a copper(I) oxide and a palladium catalyst system, such as PdCl₂(dppf). elsevierpure.comnih.gov
Nickel-catalyzed cross-coupling reactions have also been developed for the functionalization of BCPs. For instance, a nickel-catalyzed decarboxylative cross-coupling of BCP redox-active esters with (hetero)aryl bromides has been reported. nih.gov This method, enabled by the activation of an electron donor-acceptor complex with light, provides a route to BCP-aryl compounds and avoids the need for pre-formed organometallic reagents. nih.gov
Iron-catalyzed Kumada cross-coupling of BCP iodides with aryl and heteroaryl Grignard reagents offers another efficient method for creating BCP-aryl bonds. This reaction employs a simple Fe(acac)₃/TMEDA catalyst system and proceeds rapidly at room temperature. acs.orgresearchgate.net
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Modified Suzuki-Miyaura | PdCl₂(dppf) / Cu₂O | Coupling at sterically hindered sp³ carbon; uses activated BCP boronic esters. | elsevierpure.comnih.gov |
| Nickel-Catalyzed Decarboxylative Coupling | Nickel catalyst / Photoredox conditions | Couples BCP redox-active esters with (hetero)aryl bromides. | nih.gov |
| Iron-Catalyzed Kumada Coupling | Fe(acac)₃ / TMEDA | Couples BCP iodides with Grignard reagents; fast reaction at room temperature. | acs.orgresearchgate.net |
C-H Functionalization Methodologies
Direct C-H functionalization offers a more atom-economical and streamlined approach to modifying the BCP scaffold by avoiding the need for pre-functionalized starting materials. springernature.com Significant progress has been made in developing methodologies for the selective functionalization of the C-H bonds at both the tertiary (bridge) and secondary positions of the BCP core.
Enantioselective C-H functionalization of BCPs has been achieved using dirhodium catalysts. nsf.govresearchgate.net These reactions involve the intermolecular insertion of donor/acceptor diazo compounds into the tertiary C-H bonds of the BCP framework. This strategy provides access to chiral substituted BCPs with high yields and selectivities, demonstrating that the highly strained carbocyclic framework can undergo direct C-H insertion without fragmentation. nsf.govspringernature.comresearchgate.net The choice of catalyst can influence the site of functionalization, allowing for selective insertion at either a tertiary C-H bond on the BCP or a benzylic C-H bond on a substituent. researchgate.net
Palladium-mediated directed C(2)-H functionalization of BCPs has also been explored. nih.gov While initially challenging, studies revealed that the choice of directing group and supporting ligand is critical for successful C-H activation and subsequent functionalization. Using a pyridine (B92270) N-oxide directing group or dimethyl sulfoxide (B87167) (DMSO) as a supporting ligand enabled the formation of stable BCP palladacycles. nih.gov These intermediates could then be functionalized to introduce aryl or iodo groups at the C(2) position. nih.gov
| Methodology | Catalyst/Reagents | Targeted Position | Key Outcomes | Reference |
|---|---|---|---|---|
| Enantioselective C-H Insertion | Chiral dirhodium complexes (e.g., Rh₂(TCPTAD)₄) / Diazo compounds | Tertiary (Bridge) | Access to chiral substituted BCPs with high enantioselectivity. | nsf.govresearchgate.net |
| Palladium-Mediated Directed C-H Functionalization | Palladium catalyst / Pyridine N-oxide directing group | C(2) (Bridge) | Synthetically useful yields of C(2)-arylated and -iodinated products. | nih.gov |
Bridge-Substituted Bicyclo[1.1.1]pentane Functionalization
While bridgehead-substituted BCPs are valuable as para-substituted arene bioisosteres, bridge-substituted BCPs are being explored as mimics for ortho- and meta-substituted arenes. nih.govpnas.orgnih.gov The synthesis of these derivatives has traditionally been more challenging.
Synthesis of 1,2-Difunctionalized Bicyclo[1.1.1]pentanes
A versatile platform for the synthesis of 1,2-difunctionalized BCPs has been developed to serve as potential bioisosteres for ortho- and meta-substituted arenes. pnas.orgnih.govchemrxiv.org This methodology allows for the creation of building blocks with key functional groups such as alcohols, amines, and carboxylic acids from a common intermediate. pnas.orgnih.gov The strategy has been applied to prepare BCP analogues of several drugs, enabling the study of how these novel bioisosteres affect properties relevant to drug discovery. pnas.orgchemrxiv.org
Synthesis of 2-Substituted Bicyclo[1.1.1]pentanes
The direct functionalization of the strong C-H bonds at the bridge position of the BCP core presents a streamlined route to 2-substituted derivatives. acs.org A general strategy involves radical C-H abstraction from the BCP core to create a synthetic linchpin that can be further diversified. domainex.co.ukacs.orgchemistryviews.org For example, a C-H bromination of the BCP bridge has been developed, and the resulting 2-bromo-BCP can then undergo metallaphotoredox-mediated arylation or amination to introduce a variety of substituents. domainex.co.ukacs.orgchemistryviews.org
Another approach involves a nitrogen-atom insertion-and-deletion strategy. nih.gov This method begins with an enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, catalyzed by a chiral Brønsted acid, to form aza-bicyclo[2.1.1]hexanes. Subsequent nitrogen deletion from these intermediates yields enantioenriched 2-substituted BCPs. nih.gov
Halogenation Strategies for Bicyclo[1.1.1]pentane Scaffolds
Halogenated BCPs are valuable intermediates that can be further functionalized. Strategies for the selective introduction of halogen atoms onto the BCP scaffold have been developed.
The radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been shown to be a highly selective process. acs.orgchemistryviews.orgresearchgate.netresearchgate.net This method allows for the introduction of up to four chlorine atoms onto the bridge positions of the BCP cage without damaging the strained bicyclic structure. The reaction conditions can be tuned to control the degree of chlorination. For instance, chlorination at lower temperatures (0–5 °C) tends to produce di- and trichlorinated products, while higher temperatures (60–65 °C) favor the formation of tri- and tetrachlorides. chemistryviews.org
The chlorinated products can be used to access a variety of other derivatives. For example, hydrodechlorination with tris(trimethylsilyl)silane (B43935) (TMS₃SiH) can be used to reduce di- and trichlorides to the corresponding mono- and dichlorides, respectively. chemistryviews.orgresearchgate.net This combination of chlorination and hydrodechlorination provides access to five of the fifteen possible chlorinated isomers of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. acs.orgchemistryviews.org The strain energy of the BCP cage has been observed to increase with successive chlorinations due to nonbonded repulsions between the chlorine atoms. acs.orgresearchgate.net
| Reaction Conditions | Major Products | Key Features | Reference |
|---|---|---|---|
| CCl₄ saturated with Cl₂, visible light, 0–5 °C | Bridge-substituted di- and trichlorides | Lower temperature favors less substitution. | chemistryviews.org |
| CCl₄ saturated with Cl₂, visible light, 60–65 °C | Bridge-substituted tri- and tetrachlorides | Higher temperature favors more substitution. | chemistryviews.org |
| Liquid chlorine, 50 °C | Tetrachloride | Provides selective access to the fully bridge-chlorinated product. | chemistryviews.org |
Diversification via Click Chemistry and Related Bioconjugation Approaches
Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a robust and efficient method for the diversification of BCP scaffolds. enamine.netnih.gov This strategy relies on the synthesis of BCP derivatives bearing azide (B81097) or alkyne functional groups, which can then be readily coupled with complementary reaction partners.
BCP-derived azides and terminal alkynes are valuable building blocks for click reactions. enamine.net These compounds are typically prepared in a few steps from common synthetic intermediates like carboxylic acids. enamine.netresearchgate.net
The synthesis of 1-azidobicyclo[1.1.1]pentanes can be achieved through a copper-catalyzed diazo-transfer reaction using imidazole-1-sulfonyl azide. enamine.netresearchgate.net An alternative approach involves the azidoheteroarylation of [1.1.1]propellane, where an azido (B1232118) radical is generated from the reaction of PIDA and TMSN₃. rsc.orgresearchgate.net This radical then adds to [1.1.1]propellane to form a carbon-centered radical intermediate, which can react with a heterocycle to yield 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes under mild, metal-free conditions. rsc.orgresearchgate.net
The preparation of BCP-substituted alkynes often utilizes a Seyferth–Gilbert homologation with the Ohira–Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate). enamine.netresearchgate.net
BCP-derived azides and alkynes are suitable substrates for CuAAC reactions, leading to the formation of stable 1,2,3-triazole linkages. enamine.netnih.gov This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for bioconjugation and medicinal chemistry applications. For example, an azide-appended BCP has been shown to undergo a facile Cu-mediated click reaction with phenylacetylene (B144264) to produce the corresponding 1,2,3-triazole derivative in high yield. nih.govacs.org Similarly, a terminal alkyne-functionalized BCP can be smoothly coupled with benzyl (B1604629) azide under copper catalysis. acs.org
Table 2: Examples of CuAAC Reactions with BCP Derivatives
| BCP Substrate | Coupling Partner | Product | Yield |
|---|---|---|---|
| Azide-appended BCP | Phenylacetylene | 1,2,3-Triazole derivative | 81% |
| Terminal alkyne-BCP | Benzyl azide | 1,2,3-Triazole derivative | 97% |
Data from representative CuAAC reactions involving BCP synthons. nih.govacs.org
Structural Analysis and Conformational Rigidity of Bicyclo 1.1.1 Pentane Architectures
Three-Dimensional Topology of the Bicyclo[1.1.1]pentane Cage
The bicyclo[1.1.1]pentane cage is a highly strained, three-dimensional hydrocarbon scaffold. chemrxiv.org Its structure can be described as two cyclobutane (B1203170) rings fused together, sharing two bridgehead carbons and a bridging methylene (B1212753) group, which results in a distinctive propeller-like shape. This arrangement leads to significant ring strain, with a calculated strain energy of approximately 65–68 kcal/mol. Despite this high strain, the BCP core is remarkably stable. The rigid framework is characterized by inverted tetrahedral geometry at the two bridgehead carbon atoms (C1 and C3). The three bridging methylene groups (-CH2-) are positioned concyclically around the axis connecting the bridgehead carbons. This unique topology fixes the substituents at the C1 and C3 positions in a rigid, linear orientation.
X-ray Crystallographic Analysis of Bicyclo[1.1.1]pentane Derivatives
X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional structure of BCP derivatives in the solid state. These studies provide definitive confirmation of the cage's geometry, including bond lengths, bond angles, and the spatial orientation of substituents. Analysis of various BCP derivatives has confirmed the rigid, linear arrangement of substituents at the bridgehead positions. nih.gov For instance, crystallographic studies on bridge-chlorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids have precisely established the configuration and position of each atom within the strained cage. acs.org The inter-bridgehead (C1-C3) distance is a key parameter, and though it can be influenced by substituents, it remains a defining feature of the cage's geometry. nih.gov
The functional groups attached to the BCP scaffold play a crucial role in directing the formation of ordered, self-assembled structures through non-covalent interactions. In the case of bicyclo[1.1.1]pentane-1,3-dicarboxamide, the amide groups are primary sites for hydrogen bonding. The N-H protons can act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors. This donor-acceptor capability allows for the formation of robust and directional hydrogen-bonded networks, which can lead to the assembly of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures in the crystal lattice. researchgate.net
Studies on related BCP derivatives have highlighted the importance of such interactions. For example, BCP-1,3-dicarboxylic acid, a precursor to the dicarboxamide, engages in strong O-H···O hydrogen bonding. nih.gov Other BCP derivatives have been shown to participate in various non-covalent interactions, including halogen bonds (I···I or I···N) and weaker C-H···O contacts, demonstrating the versatility of the BCP scaffold in crystal engineering. nih.govresearchgate.net These supramolecular interactions are fundamental in molecular recognition and the design of crystalline materials. rsc.org
A notable feature observed in the crystal structures of some BCP derivatives is the presence of rotational disorder. This phenomenon typically involves the three bridging methylene groups, which can become crystallographically indistinguishable due to rapid rotation of the BCP cage around the C1-C3 axis in the solid state. researchgate.nettum.de This rotational averaging of electron density suggests that the energetic barrier to rotation is low and that the interactions involving the bridging hydrogen atoms are relatively weak. researchgate.net
For example, in the crystal structure of a porphyrin co-crystallized with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, the BCP unit exhibited near-complete rotational disorder of the methylene bridges. tum.de Similarly, variable-temperature single-crystal X-ray diffraction studies on other BCP derivatives have shown that this rotational disorder can be temperature-dependent, often diminishing or disappearing upon cooling as the molecule settles into a more ordered state. chemrxiv.org This disorder can also be influenced by the nature of the substituents at the bridgehead positions and their interactions within the crystal packing. chemrxiv.org
Conformational Restraint and Stereochemical Considerations in Bicyclo[1.1.1]pentane Motifs
One of the most significant characteristics of the BCP scaffold is its exceptional conformational rigidity. The highly strained cage structure effectively locks the geometry, preventing the ring-flipping or conformational isomerism seen in more flexible cyclic systems like cyclohexane. ichimarutrading.co.jp This rigidity ensures that the substituents attached to the bridgehead carbons are held in a fixed, predictable spatial orientation relative to one another.
This conformational restraint is a key reason for the BCP motif's utility in medicinal chemistry. ichimarutrading.co.jpacs.org By replacing a flexible alkyl chain or a rotatable phenyl ring with a rigid BCP core, chemists can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity. acs.orgsemanticscholar.org Furthermore, the fixed stereochemistry of the BCP cage can be used to control the three-dimensional shape of a molecule, which is critical for its interaction with specific enzyme active sites or receptors. ichimarutrading.co.jp
Geometry and Exit Vectors in Bicyclo[1.1.1]pentane Bioisosteres
The use of BCP as a bioisostere for the para-substituted benzene (B151609) ring is well-established. nih.govresearchgate.net This is due to the BCP core's ability to project its 1,3-substituents with a linear geometry that mimics the 1,4-substitution pattern of a phenyl ring. The spatial relationship between the substituents can be quantified using "exit vectors," which describe the direction and orientation of the bonds connecting the substituents to the scaffold.
The table below compares key geometric parameters for the BCP scaffold and a para-substituted benzene ring, illustrating their relationship as bioisosteres.
| Parameter | Bicyclo[1.1.1]pentane (1,3-disubstituted) | para-Substituted Benzene |
| Exit Vector Angle | ~180° | 180° |
| Distance between Substituent Attachment Points (Å) | ~1.8 - 1.9 Å | ~2.8 Å |
| Overall Substituent-to-Substituent Distance | Shorter | Longer |
| Rotational Freedom | None (rigid) | Rotation around single bonds |
| Shape | 3D, Propeller-like | 2D, Planar |
This table presents generalized data compiled from multiple sources for comparative purposes. acs.orgnih.govbeilstein-journals.org
Reaction Mechanisms and Chemoselectivity in Bicyclo 1.1.1 Pentane Transformations
Mechanistic Pathways of [1.1.1]Propellane Ring-Opening Reactions
[1.1.1]Propellane is the most common precursor for the synthesis of the BCP core. Its high degree of ring strain (approximately 100 kcal/mol) is concentrated in the central, inverted C1–C3 sigma bond. nih.gov This bond is susceptible to cleavage by various reagents, primarily through radical or anionic pathways, to generate the more stable BCP scaffold. acs.orgccspublishing.org.cnnih.gov
Radical additions to [1.1.1]propellane represent the most common method for its functionalization. ccspublishing.org.cn The process is typically a chain reaction involving initiation and propagation steps.
Initiation: The reaction is initiated by the generation of a radical species (R•). This can be achieved through various methods, including the thermal decomposition of initiators like dilauroyl peroxide (DLP), the use of triethylborane (B153662) with air, or through photoredox catalysis. ccspublishing.org.cnacs.orgrhhz.net
Propagation:
Addition: The generated radical (R•) attacks the weak central C1–C3 bond of [1.1.1]propellane. This step is driven by the release of ring strain and results in the formation of a kinetically stable bridgehead bicyclo[1.1.1]pent-1-yl radical intermediate. ccspublishing.org.cnrhhz.netnih.gov
Trapping/Transfer: The BCP-1-yl radical is then trapped by a suitable reagent. In atom transfer radical addition (ATRA) reactions, this intermediate abstracts an atom (commonly a halogen) or a group from a precursor molecule (R-X) to yield the 1,3-disubstituted BCP product and regenerate the propagating radical (R•), which continues the chain. acs.orgrsc.org This process has been successfully applied using various organic halides. ccspublishing.org.cnacs.org
A simplified mechanism is shown below:
Initiation: Initiator → 2 R•
Propagation Step 1: R• + [1.1.1]Propellane → R-BCP•
Propagation Step 2: R-BCP• + R-X → R-BCP-X + R•
The efficiency of this chain process allows for the synthesis of a wide array of functionalized BCPs, including those with aryl, alkyl, and heteroatom substituents at the bridgehead positions. acs.orgccspublishing.org.cn
The central bond of [1.1.1]propellane can also be cleaved by nucleophiles in an anionic ring-opening reaction. acs.org This pathway, while generally requiring harsher conditions (e.g., elevated temperatures) than radical additions, provides a complementary route to BCP derivatives. nih.govacs.org
The mechanism involves the direct attack of an anion (Nu⁻) on one of the bridgehead carbons of the propellane. This addition leads to the cleavage of the central C1–C3 bond, forming a bicyclo[1.1.1]pent-1-yl anion intermediate. nih.gov This anionic intermediate can then be trapped by an electrophile, often a proton source from the solvent or a specifically added reagent, to yield the monosubstituted BCP product. acs.org
Mechanism:
Nucleophilic Attack: Nu⁻ + [1.1.1]Propellane → Nu-BCP⁻
Electrophilic Quench: Nu-BCP⁻ + E⁺ → Nu-BCP-E
A variety of carbon- and heteroatom-centered anions have been used, including organometallics (like Grignard reagents), 2-azaallyl anions, and dithiane anions. acs.orgccspublishing.org.cnnih.gov Computational studies support a two-electron pathway for these additions, where the dithiyl anion acts as a competent nucleophile. nih.gov The Walsh group, for instance, developed a method for synthesizing BCP benzylamines via the reaction of [1.1.1]propellane with in situ generated 2-azaallyl anions at room temperature. ccspublishing.org.cn
| Feature | Radical Pathway | Anionic Pathway |
|---|---|---|
| Reactive Species | Radical (e.g., Alkyl•, Aryl•) | Anion / Nucleophile (e.g., R-MgX, Dithiane anion) |
| Intermediate | Bicyclo[1.1.1]pent-1-yl radical | Bicyclo[1.1.1]pent-1-yl anion |
| Typical Conditions | Mild (e.g., photoredox, radical initiators) | Often requires elevated temperatures or strong bases |
| Final Step | Atom/group transfer or trapping | Electrophilic quench (e.g., protonation) |
Chemoselective Oxidation and Reduction Reactions of Bicyclo[1.1.1]pentane Carboxylic Acid Derivatives
Functional group interconversions on the BCP scaffold, particularly from readily available carboxylic acids like Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, are essential for creating diverse building blocks. nih.gov
Decarboxylative functionalization provides a powerful method to convert a robust carboxylic acid group into other functionalities. pnas.org In the context of BCPs, this strategy often leverages the formation of a BCP radical intermediate. The process typically involves activating the carboxylic acid, for instance, as a redox-active ester (like an N-hydroxyphthalimide ester). nih.govpnas.orgacs.org
Upon initiation, often via photoredox catalysis, the redox-active ester undergoes a single-electron transfer followed by rapid decarboxylation (loss of CO₂) to generate a bridgehead BCP radical. acs.orgnih.gov This radical can then be engaged in various coupling reactions. For example, copper-catalyzed decarboxylative borylation has been used to install a versatile boronic ester group. pnas.orgpnas.org This approach offers a route to alcohols, as the resulting organoboron derivative can be oxidized. nih.gov Metallaphotoredox catalysis has also been employed for decarboxylative arylations, connecting BCP cores to aromatic systems. acs.org
The reduction of carboxylic acids on the BCP core to primary alcohols is a fundamental transformation for creating linkers and modifying molecular properties. For a substrate like Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, both mono- and di-reduction are possible, requiring careful control of reaction conditions for chemoselectivity.
Standard reducing agents can be employed for this transformation. For instance, activation of a carboxylic acid group with methyl chloroformate (ClCO₂Me) followed by reduction with sodium borohydride (B1222165) (NaBH₄) can yield the corresponding alcohol. nih.govresearchgate.net More powerful reagents like borane (B79455) dimethyl sulfide (B99878) complex (BMS) or lithium aluminum hydride (LAH) are also effective.
To achieve selective mono-reduction of the dicarboxylic acid, a common strategy is to first convert the diacid to its monoester derivative. nih.gov This protects one of the carboxylic acid groups, allowing for the selective reduction of the remaining free acid to the alcohol. The ester can then be hydrolyzed if the diol or the hydroxy-acid is the desired product. nih.govrsc.org
Photoredox Catalysis in Bicyclo[1.1.1]pentane Synthesis and Functionalization
Visible-light photoredox catalysis has become an indispensable tool for BCP chemistry, enabling transformations under mild conditions with high functional group tolerance. acs.orgresearchgate.net This approach has been applied to both the synthesis of the BCP core from [1.1.1]propellane and the subsequent functionalization of BCP derivatives.
In the context of [1.1.1]propellane ring-opening, photoredox catalysis offers a powerful alternative to traditional radical initiation methods. acs.orgresearchgate.net A photocatalyst, upon excitation by visible light, can generate radicals from a wide range of precursors, such as alkyl and aryl halides, that are unreactive under other conditions. acs.org These photogenerated radicals then add to [1.1.1]propellane to initiate the ATRA process described in section 5.1.1. acs.orgnih.gov This has enabled the first examples of sp² C–X bond bicyclopentylation, providing access to valuable (hetero)arylated BCPs. acs.org
Photoredox catalysis is also central to many modern decarboxylative functionalizations (section 5.2.1). The excited photocatalyst can oxidize a carboxylate or a redox-active ester to trigger the decarboxylation and generate the key BCP radical intermediate. nih.govnih.gov Dual catalytic systems, combining a photoredox catalyst (e.g., an iridium complex) with another catalyst (e.g., nickel or copper), have been developed to facilitate complex cross-coupling reactions, such as the C,N-difunctionalization of [1.1.1]propellane or the dicarbofunctionalization with alkyl and aryl fragments. nih.gov
| Application | Radical Precursor | Key Transformation | Example Photocatalyst |
|---|---|---|---|
| Propellane Ring-Opening | (Hetero)aryl Iodides, Alkyl Halides | Atom Transfer Radical Addition (ATRA) | fac-Ir(ppy)₃ |
| Decarboxylative Functionalization | Carboxylic Acids / Redox-Active Esters | Borylation, Arylation, Amination | Iridium or Ruthenium complexes, Organic dyes (4CzIPN) |
| Asymmetric Synthesis | Aldehydes | Enantioselective addition to propellane | 4CzIPN (with a chiral organocatalyst) |
| Multi-component Reactions | Alkyl Halides, Amines, Carboxylates | Di- or Tri-functionalization of propellane | Iridium complexes (often with a co-catalyst) |
Mechanisms of Visible Light-Induced Transformations
Visible light-induced photoredox catalysis has become a powerful tool for the functionalization of C–C σ-bonds in the synthesis of BCP derivatives. acs.org These reactions operate under mild conditions and exhibit broad functional group tolerance. rhhz.net The general mechanism commences with the excitation of a photocatalyst, such as fac-Ir(ppy)₃, by visible light. rhhz.net The excited-state photocatalyst then engages in a single electron transfer (SET) process with a radical precursor. rhhz.net
For instance, in the atom transfer radical addition (ATRA) of organic halides to [1.1.1]propellane, the excited iridium(III) complex reduces the carbon-halogen bond of the substrate via an outer-sphere SET. This reductive cleavage generates a carbon-centered radical. acs.org This radical then rapidly adds to the central bond of [1.1.1]propellane in a strain-releasing step, forming a bridgehead BCP radical intermediate. acs.orgrhhz.net This highly reactive intermediate can then be trapped by a variety of reagents or participate in cascade reactions to yield the final 1,3-disubstituted BCP product. acs.org This photoredox approach has successfully enabled the bicyclopentylation of previously challenging sp² carbon-halogen bonds, providing access to a wide array of (hetero)arylated BCPs. acs.org
A proposed mechanistic cycle for a photoredox-catalyzed ATRA reaction is detailed below:
| Step | Process | Description |
| 1 | Photoexcitation | The photocatalyst (e.g., Ir(III) complex) absorbs a photon of visible light to reach an excited state (Ir(III)*). |
| 2 | Single Electron Transfer (SET) | The excited photocatalyst transfers an electron to the organic halide (R-X), causing reductive cleavage of the C-X bond and generating a radical (R•) and the oxidized photocatalyst (Ir(IV)). |
| 3 | Radical Addition | The generated radical (R•) adds to the highly strained central C-C bond of [1.1.1]propellane, forming a bicyclo[1.1.1]pentyl bridgehead radical. |
| 4 | Radical Trapping/Propagation | The BCP radical is trapped by a suitable reagent. In an ATRA reaction, it abstracts a halogen atom from another molecule of the organic halide (R-X), yielding the final product and regenerating the initial radical (R•) to propagate the chain. |
| 5 | Catalyst Regeneration | The oxidized photocatalyst (Ir(IV)) is reduced back to its ground state (Ir(III)) by a sacrificial electron donor or through another step in the catalytic cycle, completing the process. |
Dual Catalysis Systems (e.g., N-Heterocyclic Carbene/Iridium)
Dual catalysis systems that merge photoredox catalysis with other catalytic modes, such as N-heterocyclic carbene (NHC) organocatalysis, have enabled novel three-component reactions for synthesizing complex BCP derivatives. rsc.org An example is the cooperative iridium and NHC-catalyzed synthesis of 1,3-disubstituted BCP ketones from diazo esters, [1.1.1]propellane, and aldehydes. rsc.org
The mechanism of this dual catalytic system is intricate, involving two simultaneous catalytic cycles:
Photoredox Cycle (Iridium): An iridium photocatalyst, upon excitation by visible light, initiates the formation of an alkyl radical from a diazo ester. This radical then adds to [1.1.1]propellane to generate the key bridgehead BCP radical intermediate. rsc.org
NHC Catalysis Cycle: Concurrently, an N-heterocyclic carbene reacts with an aldehyde to form a Breslow intermediate. This species, upon single-electron oxidation by the photocatalyst, generates a ketyl-type radical (the Breslow intermediate radical). rsc.org
The crucial step is the cross-coupling of the BCP radical generated in the photoredox cycle with the Breslow intermediate radical from the NHC cycle. This radical-radical coupling event forms the C-C bond that leads to the final 1,3-disubstituted BCP ketone product. rsc.org This method is valued for its high atom economy and operational simplicity under mild conditions. rsc.org Similar dual photoredox/copper catalysis systems have also been developed for the C,N-difunctionalization of [1.1.1]propellane. acs.org
Strain Release Chemistry in Bicyclo[1.1.1]pentane Derivatization
The derivatization of bicyclo[1.1.1]pentanes is almost exclusively achieved through the ring-opening of its highly strained precursor, [1.1.1]propellane. This molecule possesses approximately 100 kcal/mol of strain energy. nih.gov The reactivity of the central, inverted C1-C3 bond is the cornerstone of BCP synthesis. While this reactivity has been traditionally attributed to the release of this substantial strain energy, recent computational studies suggest a more complex electronic picture. acs.orgnih.gov
The omniphilic reactivity of [1.1.1]propellane—its ability to react with anions, radicals, and cations—is now understood to be driven by σ–π-delocalization of electron density across the cage structure. nih.govrsc.org This model proposes that the ground state of [1.1.1]propellane is best described by a delocalized electron density, which can be molded to stabilize transition states with various types of reagents. nih.gov
Transition State Analysis in Strain-Driven Reactions
Activation Strain Analysis of the reactions of [1.1.1]propellane has challenged the simple "strain-release" hypothesis. amazonaws.com This model partitions the reaction's activation energy into two components: the strain energy required to distort the reactants into their transition state geometries (ΔE(strain)) and the interaction energy between these distorted reactants (ΔE(int)). amazonaws.com
Computational studies reveal that in anionic and radical additions to [1.1.1]propellane, the transition state is stabilized by the delocalization of the increased electron density from the breaking C-C bond onto the bridging carbon atoms. acs.org This electronic stabilization is a dominant factor in lowering the activation barrier. amazonaws.com In fact, for anionic additions, the interaction energy term (ΔE(int)) can be more significant than the strain energy term (ΔE(strain)), which is highly unusual. amazonaws.com This indicates that electronic effects, specifically the ability of the propellane cage to accommodate additional electron density through delocalization, are more critical to its reactivity than the mere release of ground-state strain. amazonaws.comchemrxiv.org The distortion of the cage, and thus the release of strain, often occurs after the transition state has been passed. chemrxiv.org
Exploiting sp² Character of Bicyclo[1.1.1]pentane Radicals
The bridgehead bicyclo[1.1.1]pentyl radical, a key intermediate in many BCP functionalization reactions, exhibits significant partial sp² character. nih.gov This geometric feature, where the radical center is flattened compared to a typical sp³ carbon, has profound implications for its reactivity. nih.govresearchgate.net The increased s-character of the singly occupied molecular orbital (SOMO) makes the BCP radical more reactive than a comparable tertiary radical like the tert-butyl radical. researchgate.net
Theoretical and Computational Investigations of Bicyclo 1.1.1 Pentane Derivatives
Density Functional Theory (DFT) Studies on Bicyclo[1.1.1]pentane Systems
Density Functional Theory (DFT) is a cornerstone of computational studies on BCP systems, offering a favorable balance between accuracy and computational cost. It is widely used to explore the fundamental properties of these strained scaffolds.
The BCP core is a highly strained yet remarkably stable framework, with a calculated strain energy of 65–68 kcal/mol for the parent hydrocarbon. nih.govresearchgate.net DFT calculations, often coupled with analytical methods like Natural Bond Order (NBO), Electron Localization Function (ELF), and Energy Decomposition Analysis (EDA), have been employed to dissect its unique electronic structure. scm.com These analyses reveal significant transannular interactions between the bridgehead carbons.
Studies on the orbital hybridization of the parent hydrocarbon have established the bridgehead carbon orbitals used for substituent bonding as sp²·⁰, while the bridge carbons are sp²·⁵ hybridized. nih.gov This partial sp² character of the bridgehead radicals is a key factor in their reactivity. nih.gov The bonding in BCP can be further understood by examining its precursor, [1.1.1]propellane, where computational studies show a delocalized electron density resulting from the mixing of inter-bridgehead C–C bonding and antibonding orbitals. chemrxiv.orgrsc.org This delocalization contributes to the stability and reactivity patterns of the resulting BCP cage. DFT analysis has also been used to calculate molecular electrostatic potentials on BCP surfaces to understand and predict their non-covalent interactions, which is crucial for their application as bioisosteres. nih.gov
Theoretical calculations are highly effective in predicting spectroscopic parameters, such as NMR chemical shifts and coupling constants, which are vital for structural elucidation. High-level ab initio and DFT calculations have been performed to obtain NMR shielding and spin-spin coupling constants for bicyclo[1.1.1]pentane. researchgate.net The results show that while shielding constants are highly dependent on the basis set used, spin-spin coupling constants are very sensitive to electron correlation effects. researchgate.net The computed NMR parameters generally show good agreement with experimental values. researchgate.net For instance, DFT/GIAO/NBO methods have been successfully used to study ¹³C substituent chemical shifts (SCSs) in a series of 1-X-bicyclo[1.1.1]pentanes. researchgate.net
Table 1: Comparison of Theoretical and Experimental NMR Spin-Spin Coupling Constants (Hz) for Bicyclo[1.1.1]pentane
| Coupling Constant | Theoretical Result | Experimental Value |
|---|---|---|
| ¹J(CC) | -33.64 | - |
| ¹J(CC) | 35.82 | 25.1 |
| ¹J(CH) | 146.49 | 146.8 |
| ¹J(CH) | 162.77 | 162.5 |
| ²J(CC) | -9.47 | -19.44 |
| ²J(CH) | -4.42 | -4.4 |
| ²J(CH) | -1.75 | - |
| ³J(CH) | 8.08 | 7.9 |
| ³J(HH) | 7.15 | 7.2 |
| ³J(HH) | -1.77 | - |
| ⁴J(HH) | 18.23 | 18.2 |
Data sourced from reference researchgate.net. C and H refer to bridgehead atoms.*
DFT calculations have proven to be highly accurate in predicting the acidity constants (pKa) of BCP derivatives, particularly for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its analogues. Studies have shown an excellent agreement between pKa values measured experimentally (e.g., by capillary electrophoresis) and those calculated at levels of theory such as B3LYP-D3BJ/6-311+G(d,p). acs.orgresearchgate.net This predictive power is crucial for designing BCP-based molecules with specific ionization properties for applications in medicinal chemistry and materials science. The calculations accurately capture the inductive effects of substituents on the acidity of the carboxylic acid groups. researchgate.net
Table 2: Experimental and DFT-Calculated pKa Values for Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid and Its Chlorinated Derivatives
| Compound | pKₐ₁ (Experimental) | pKₐ₁ (Calculated) | pKₐ₂ (Experimental) | pKₐ₂ (Calculated) |
|---|---|---|---|---|
| Parent Diacid | 2.78 ± 0.08 | 2.82 | 4.14 ± 0.10 | 4.10 |
| Monochloro- | 2.19 ± 0.05 | 2.21 | 3.59 ± 0.05 | 3.58 |
| Dichloro- (2,2) | 1.83 ± 0.05 | 1.84 | 3.22 ± 0.05 | 3.20 |
| Trichloro- | 1.40 ± 0.03 | 1.41 | 2.71 ± 0.03 | 2.70 |
| Tetrachloro- | 1.07 ± 0.03 | 1.09 | 2.31 ± 0.03 | 2.30 |
Data sourced from reference researchgate.net.
Molecular Dynamics and Conformational Search Algorithms
Molecular dynamics (MD) simulations are used to study the dynamic behavior of BCP-containing systems over time. researchgate.net These simulations provide insights into the rigidity and conformational preferences of the BCP scaffold, which is often employed as a rigid linker. nih.gov MD studies have been used to assess the rigidity of the bicyclopentane ring system in comparison to benzene (B151609), for which it often serves as a bioisostere. nih.gov While the benzene ring itself is more flexible in terms of dihedral flexibility, the substituents attached to the BCP core behave similarly to those on a benzene ring. nih.gov In drug design, MD simulations can model the interactions of BCP-containing ligands with their biological targets, helping to understand binding thermodynamics and kinetics. researchgate.net
Computational Validation of Bioisosteric Character
A significant application of BCPs is their use as bioisosteres for 1,4-disubstituted arenes, internal alkynes, and tert-butyl groups. acs.org Computational studies are essential for validating the suitability of a BCP core as a replacement for these motifs. Molecular modeling and DFT calculations can compare the geometric parameters, such as the distance and exit vectors of substituents, between a BCP derivative and its aromatic counterpart. acs.orgnih.gov For example, while the bridgehead substituents of a 1,3-disubstituted BCP perfectly replicate the 180° exit vector of a para-substituted arene, the substituent separation is about 1 Å shorter. acs.org Furthermore, computational studies have been instrumental in validating that 1,2-disubstituted BCPs can serve as effective mimics for ortho- and meta-substituted arenes, a long-standing challenge in medicinal chemistry. pnas.orgchemrxiv.org
Investigation of Kinetic Barriers and Reaction Energetics
Computational methods are frequently used to investigate the reaction mechanisms and energetics involving BCP derivatives. DFT calculations can map out potential energy surfaces, identify transition states, and calculate activation barriers for various reactions. For example, computational studies have shown that the kinetic barrier for alkyl radical addition onto [1.1.1]propellane is relatively low (11-13 kcal/mol), facilitating the synthesis of BCPs. nih.gov Calculations have also been used to rationalize the kinetic inhibition of hydrogen atom transfer (HAT) from the bridge positions of the BCP core. nih.govnih.gov The transition state for HAT from a bridgehead site is stabilized by transannular orbital interactions, making it kinetically favored over abstraction from a bridge position. nih.gov DFT has also been used to calculate the relative strain energies of substituted BCPs, showing a dramatic increase with successive bulky substitutions due to non-bonded repulsions. researchgate.net These energetic insights are critical for understanding reaction selectivity and for designing new synthetic methodologies. nih.govchemrxiv.org
Q & A
Q. What are the standard synthetic routes for preparing Bicyclo[1.1.1]pentane-1,3-dicarboxamide precursors?
The synthesis typically begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which is generated via photochemical methods. For example, irradiation of [1.1.1]propellane with 2,3-butanedione yields 1,3-diacetylbicyclo[1.1.1]pentane, which is then hydrolyzed under basic conditions (NaOH and bromine) to form the dicarboxylic acid . Subsequent conversion to the dicarboxamide involves coupling with amines using standard carbodiimide chemistry. Grignard reactions (e.g., with 4-fluorophenyl or naphthylmagnesium bromides) are also employed to synthesize derivatives, followed by purification via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing bicyclo[1.1.1]pentane derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming bridgehead substitution patterns and verifying the absence of undesired regioisomers. For example, the ¹H NMR of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives shows distinct singlet peaks for equivalent bridgehead protons . Mass spectrometry (MS) and X-ray crystallography are used to validate molecular weight and structural geometry, respectively .
Q. How are solubility and stability optimized for bicyclo[1.1.1]pentane derivatives in biological assays?
Derivatization of the dicarboxylic acid with polar groups (e.g., methyl esters or amides) improves solubility in aqueous media. Storage under inert atmospheres (e.g., nitrogen) and at low temperatures (−20°C) prevents degradation, particularly for halogenated derivatives prone to radical-mediated decomposition .
Advanced Research Questions
Q. How does computational modeling rationalize regioselectivity in halogenation reactions of bicyclo[1.1.1]pentane derivatives?
Density functional theory (DFT) calculations predict the relative stability of intermediates in radical halogenation. For instance, selective chlorination at the 2-position of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid is favored due to lower activation barriers and reduced steric hindrance. Experimental pKa values (determined via capillary electrophoresis) align with DFT-predicted acidities, validating the computational approach .
Q. What strategies resolve contradictions in NMR data for structurally similar bicyclo[1.1.1]pentane derivatives?
When NMR signals overlap (e.g., in polyhalogenated derivatives), isotopic labeling (²H or ¹³C) and 2D correlation spectroscopy (COSY, HSQC) differentiate between bridgehead and substituent protons. For example, ¹H-¹³C HSQC can distinguish fluorine-coupled carbons in 2,2-difluoro derivatives .
Q. How does bioisosteric replacement of para-phenyl groups with bicyclo[1.1.1]pentane-1,4-diyl (BCP) impact drug design?
BCP reduces lipophilicity (logP) by 35% compared to phenyl groups, enhancing metabolic stability. In resveratrol analogs, replacing a phenyl ring with BCP eliminates rapid glucuronidation while maintaining target affinity. The shorter BCP bridge (1.85 Å vs. 2.79 Å for phenyl) also improves steric complementarity in enzyme binding pockets .
Q. What methodologies enable large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid?
Photochemical synthesis is scaled using flow reactors to enhance light penetration and reduce side reactions. Radical hydrodechlorination with tris(trimethylsilyl)silane (TMS₃SiH) selectively removes chlorine atoms from polyhalogenated intermediates, yielding gram quantities of pure dicarboxylic acid .
Methodological Notes
- Synthetic Caution: Grignard reactions require strict anhydrous conditions to prevent hydrolysis of intermediates .
- Computational Tools: Gaussian 16 or ORCA software packages are recommended for DFT studies .
- Safety: Halogenation reactions generate toxic gases (e.g., HBr); use fume hoods and gas scrubbers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
